molecular formula C13H17ClN2O3S B13060387 2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide CAS No. 379255-31-9

2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide

Katalognummer: B13060387
CAS-Nummer: 379255-31-9
Molekulargewicht: 316.80 g/mol
InChI-Schlüssel: WUWHVNVTWHWPPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide is a chemical compound with a molecular formula of C13H17ClN2O3S. It is known for its applications in various fields, including medicinal chemistry and industrial processes. The compound features a piperidine sulfonyl group attached to a phenyl ring, which is further connected to a chloroacetamide moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide typically involves the reaction of 3-(piperidine-1-sulfonyl)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is typically obtained through crystallization and drying processes .

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. It may also interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide is unique due to its specific structural features, such as the piperidine sulfonyl group and the chloroacetamide moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Eigenschaften

CAS-Nummer

379255-31-9

Molekularformel

C13H17ClN2O3S

Molekulargewicht

316.80 g/mol

IUPAC-Name

2-chloro-N-(3-piperidin-1-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C13H17ClN2O3S/c14-10-13(17)15-11-5-4-6-12(9-11)20(18,19)16-7-2-1-3-8-16/h4-6,9H,1-3,7-8,10H2,(H,15,17)

InChI-Schlüssel

WUWHVNVTWHWPPY-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.